8-Methylfluoranthene

Description

Contextualization within Monomethylated Polycyclic Aromatic Hydrocarbons

8-Methylfluoranthene belongs to the class of methyl-substituted PAHs (Me-PAHs), which are formed when a methyl group (-CH3) is attached to the basic PAH structure ontosight.ainih.govacs.org. These Me-PAHs are often found alongside their parent compounds in environmental matrices and emissions nih.govmontclair.edu. The presence of a methyl group can alter the physicochemical properties, such as solubility and lipophilicity, as well as the biological activity and metabolic fate of the PAH nih.govacs.org. For instance, the coalification process, which transforms organic matter into coal, leads to an increased prevalence of monomethylated PAHs as the coalification advances montclair.edu. Fluoranthene (B47539) itself, the parent compound of this compound, is a well-studied PAH, recognized by the U.S. Environmental Protection Agency (EPA) as one of its 16 priority pollutants wikipedia.orgwatersa.net. Its structure, a fusion of naphthalene (B1677914) and benzene (B151609) rings connected by a five-membered ring, contributes to its distinct properties wikipedia.org. This compound shares the fundamental PAH characteristics, including a high molecular weight and low solubility in water, while exhibiting slight solubility in various organic solvents ontosight.ai.

Significance in Environmental and Biochemical Studies

The study of this compound is significant due to the broader environmental and health concerns associated with PAHs. PAHs are recognized for their persistence in the environment and their potential to cause harmful effects, including carcinogenicity, mutagenicity, and teratogenicity ontosight.airesearchgate.netmdpi.com. As such, PAHs serve as crucial molecular markers for identifying and assessing the sources and extent of environmental pollution researchgate.net.

In environmental studies, this compound and other Me-PAHs are monitored to understand contamination patterns in air, soil, water, and sediment ontosight.airesearcher.life. Their presence can indicate specific emission sources, such as petroleum combustion or vehicular emissions researcher.life. Furthermore, research into the biological activity of PAHs has extended to their methylated counterparts. Studies have indicated that Me-PAHs can exhibit different toxicological profiles compared to unsubstituted PAHs, potentially posing distinct health risks acs.org. In biochemical investigations, fluoranthene and its methylated derivatives have been observed to significantly downregulate gap-junctional intercellular communication (GJIC) in cellular models, a process implicated in cellular regulation and disease progression oup.com. Additionally, fluoranthene has been shown to influence DNA methylation patterns in organisms, suggesting broader epigenetic impacts researcher.life. The ability to detect and quantify this compound in environmental samples relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) ontosight.ai.

Compound Name Table

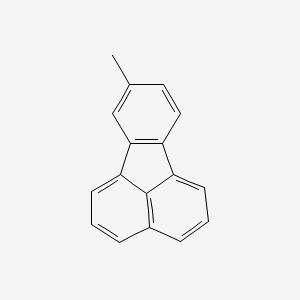

Structure

3D Structure

Properties

IUPAC Name |

8-methylfluoranthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-8-9-13-14-6-2-4-12-5-3-7-15(17(12)14)16(13)10-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQRKGIRFAUXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174453 | |

| Record name | Fluoranthene, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-57-8 | |

| Record name | 8-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene, 8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification Studies of 8 Methylfluoranthene

Laboratory Synthesis Methodologies

The construction of the complex fluoranthene (B47539) core, including 8-methylfluoranthene, relies on sophisticated organic chemistry techniques. Modern methods often employ transition metal catalysis to achieve efficient bond formation.

Palladium-Catalyzed Cyclization Approaches

A prominent strategy for synthesizing the fluoranthene skeleton involves palladium-catalyzed reactions that form multiple carbon-carbon bonds in a sequential manner. One such powerful method is a tandem reaction combining a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation. nih.govacs.org This approach typically starts with a 1,8-dihalogenated naphthalene (B1677914), such as 1,8-diiodonaphthalene (B175167).

The general catalytic cycle proceeds in two main stages:

Suzuki-Miyaura Coupling: The 1,8-diiodonaphthalene first reacts with a substituted arylboronic acid in the presence of a palladium catalyst. This step forms a new carbon-carbon bond, linking the aryl group to the naphthalene core at the 1-position.

Intramolecular C-H Arylation: The palladium catalyst then facilitates a second cyclization. In this step, the newly introduced aryl group connects to the 8-position of the naphthalene core through the activation of a C-H bond, closing the five-membered ring characteristic of the fluoranthene structure.

This methodology allows for the synthesis of various substituted fluoranthenes by simply changing the arylboronic acid used in the first step. acs.org For the synthesis of this compound, this would conceptually involve an arylboronic acid that leads to the introduction of a methyl group at the desired position. Palladium/norbornene-catalyzed systems have also been reported for C–H bond activation and annulation to construct diverse polycyclic aromatic hydrocarbons. rsc.org

Modifications of Established Synthetic Techniques

Synthetic chemistry continuously evolves, with researchers refining existing methods to improve efficiency, reduce costs, and lessen environmental impact. In the context of fluoranthene synthesis, earlier methods often required harsh conditions. For instance, a 2009 method reported by Quimby and Scott for synthesizing fluoranthenes from 1,8-dichloronaphthalenes and arylboronic acids necessitated high catalyst loading (20 mol % of the palladium catalyst Pd₂(dba)₃) and high reaction temperatures ranging from 155–175 °C. acs.org

More recent modifications have significantly improved these conditions. By employing different ligands and catalyst systems, such as using a heterogeneous palladium on carbon (Pd/C) catalyst, it is possible to achieve similar transformations under more favorable conditions. These newer protocols can proceed at lower temperatures (e.g., 90 °C) and with lower catalyst loadings, making the synthesis more practical and accessible. acs.org Another established, more classical approach to synthesizing methylfluoranthenes involves multi-step sequences starting from fluorene (B118485) derivatives, proceeding through intermediates like tetrahydro-methylfluoranthenone, which are then subjected to reduction and dehydrogenation steps. cambridge.org

Formation through Pyrolytic Processes and Incomplete Combustion

This compound is not only a product of deliberate laboratory synthesis but is also formed during the high-temperature decomposition and incomplete combustion of organic materials. chemicalbook.com Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. nih.govresearchgate.net When complex organic matter, such as fossil fuels, wood, or biomass, is heated without sufficient oxygen for complete combustion, it breaks down into smaller, highly reactive chemical fragments. mdpi.comservice.gov.uk

These fragments, including radicals and unsaturated organic species, can then recombine to form more stable, larger molecules. mdpi.com Among the most common products of these reactions are polycyclic aromatic hydrocarbons (PAHs), due to the thermodynamic stability of the aromatic ring system. nih.gov The process yields a complex mixture of PAHs and their alkylated derivatives, including monomethylated PAHs like this compound. quora.com Consequently, this compound is often detected as an environmental pollutant in matrices associated with combustion sources, such as soot, vehicle exhaust, and industrial emissions. chemicalbook.com The incomplete combustion of hydrocarbons is a significant source of these compounds, producing carbon monoxide, soot, and a variety of unburned hydrocarbons alongside water. quora.comchemicals.co.ukbrainly.com

Investigation of this compound Derivatives and Analogs

To explore structure-activity relationships and develop new materials, chemists synthesize derivatives and analogs of this compound where the methyl group is replaced by other functional groups or additional substituents are added to the aromatic core. The palladium-catalyzed tandem Suzuki-Miyaura/C-H arylation reaction is particularly well-suited for creating a library of 8-substituted fluoranthenes. nih.govacs.org

By starting with 1,8-diiodonaphthalene and reacting it with various arylboronic acids, a range of functional groups can be introduced at the 8-position of the fluoranthene core. Research has demonstrated the successful synthesis of derivatives including:

8-Methoxyfluoranthene: Features a methoxy (B1213986) (-OCH₃) group. nih.govacs.org

8-(Trifluoromethyl)fluoranthene: Contains a trifluoromethyl (-CF₃) group. nih.govacs.org

Fluoranthene-8-carbonitrile: Possesses a cyano (-CN) group. nih.govacs.org

8-Nitrofluoranthene: Includes a nitro (-NO₂) group. acs.org

1-(Fluoranthen-8-yl)ethanone: An acetyl (-COCH₃) group is attached. nih.gov

The table below summarizes the synthesis of several 8-substituted fluoranthene derivatives using a palladium-catalyzed method, highlighting the versatility of this approach. nih.govacs.org Other analogs that have been synthesized through different routes include various dimethylfluoranthenes, which feature two methyl groups on the fluoranthene skeleton. cambridge.org

| Derivative Name | Substituent at Position 8 | Reported Yield | Reference |

|---|---|---|---|

| 8-Methoxyfluoranthene | -OCH₃ | 63% | nih.govacs.org |

| 8-(Trifluoromethyl)fluoranthene | -CF₃ | 58% | nih.govacs.org |

| Fluoranthene-8-carbonitrile | -CN | 68% | nih.govacs.org |

| 8-Nitrofluoranthene | -NO₂ | Not specified | acs.org |

| 1-(Fluoranthen-8-yl)ethanone | -COCH₃ | Not specified | nih.gov |

Environmental Occurrence, Distribution, and Source Apportionment of 8 Methylfluoranthene

Anthropogenic Sources and Emission Profiles

Human activities are the predominant contributors of 8-Methylfluoranthene to the environment. The compound is not produced commercially but is generated as a byproduct of the incomplete combustion of carbon-containing materials. As a result, it is found in complex mixtures with other PAHs. The primary anthropogenic sources include the burning of fossil fuels, industrial manufacturing and processing, and the combustion of biomass.

Fossil Fuel Combustion and Vehicle Emissions

The combustion of fossil fuels, particularly in vehicle engines, is a major source of atmospheric PAHs, including methylated derivatives like this compound. nih.govnoaa.gov Internal combustion engines, whether gasoline or diesel, operate under conditions that are conducive to the formation of these compounds through the pyrolysis and pyrosynthesis of fuel hydrocarbons. researchgate.netorientjchem.org

Diesel engines, in particular, are known emitters of PAHs. rac.co.uk The composition of vehicle exhaust contains a complex mixture of parent PAHs and their alkylated homologs. researchgate.net Research into vehicle emissions has identified various methylated PAHs, indicating that this compound is a likely component of this exhaust mixture. nrel.gov The emission profile can be influenced by several factors, including the type of fuel, engine technology, operating conditions, and the effectiveness of exhaust after-treatment systems. researchgate.net For instance, cold starts and aggressive driving cycles can lead to higher emissions of particulate matter to which these PAHs are often adsorbed. nrel.gov

| Compound Class | Specific Examples Found in Exhaust | Typical Phase |

|---|---|---|

| Parent PAHs (2-3 rings) | Naphthalene (B1677914), Acenaphthylene, Phenanthrene | Gas |

| Parent PAHs (4-6 rings) | Fluoranthene (B47539), Pyrene, Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene | Particulate |

| Alkylated PAHs | Methylphenanthrene isomers, Methylfluoranthene isomers | Gas/Particulate |

Industrial Processes and Waste Pyrolysis

A wide range of industrial activities contribute to the emission of this compound. These processes often involve high temperatures and the thermal transformation of organic materials, creating ideal conditions for PAH formation. iges.or.jp Key industrial sources include:

Non-ferrous metal production: Facilities such as aluminum smelters have been identified as sources of various PAHs, including fluoranthene and its derivatives. nih.gov

Iron foundries: The processes involved in iron casting generate emissions containing a suite of PAHs. nih.gov

Chemical manufacturing: The production of certain chemicals can release PAHs as byproducts. epa.govjiem.org

Waste Incineration and Pyrolysis: The thermal treatment of municipal and industrial waste is a significant source of PAHs. diva-portal.org Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, transforms organic waste into various products, but can also generate a complex mixture of PAHs, including alkylated species. doi.org The specific composition of the emissions depends on the feedstock and the pyrolysis conditions.

These industrial emissions can be released into the atmosphere through stacks or as fugitive emissions from leaking equipment, contributing to local and regional air pollution. defra.gov.uk

Biomass and Vegetation Burning Contributions

The burning of biomass, including wood for residential heating, agricultural waste, and wildfires, is a major global source of atmospheric PAHs. copernicus.orgnifc.gov These combustion processes are often less efficient than industrial combustion, leading to a higher yield of products from incomplete combustion, including a-PAHs. nih.gov

Wildfires, in particular, release vast quantities of pollutants into the atmosphere. Studies have shown that alkylated PAHs are formed through the incomplete combustion of organic materials during these events. nih.gov The smoke from burning vegetation such as pine wood contains a variety of organic compounds, where methylated and other alkylated PAHs are generated from the thermal breakdown of natural wood components like resins and lignin. nih.govburningissues.org The emission of a-PAHs from biomass burning is a critical component of the total atmospheric PAH burden, with gas-phase PAHs often being significantly more abundant by mass than those in the particulate phase in fresh smoke. nih.govnih.gov

Occupational Exposure Contexts (Excluding direct health impact assessment)

Occupational exposure to mixtures of PAHs can occur in various industrial settings where organic materials are heated or burned. While specific workplace exposure limits (WELs) for this compound have not been established, limits for general PAH mixtures, often measured as coal tar pitch volatiles, exist in many jurisdictions. sgul.ac.ukupatras.gr

Industries with potential for occupational exposure to PAH mixtures containing this compound include:

Coke production: Workers in coke ovens are exposed to high levels of PAHs.

Coal gasification and liquefaction plants.

Foundries: Particularly during casting and shakeout operations. nih.gov

Aluminum production: Especially in pot rooms where carbon anodes are consumed. nih.gov

Asphalt and road paving operations.

Wood preservation: Use of creosote, a complex mixture of PAHs, can lead to exposure.

In these environments, exposure can occur through inhalation of vapors and particulate matter or through skin contact. igc.org Regulatory bodies like the Occupational Safety and Health Administration (OSHA) in the United States and the Health and Safety Executive (HSE) in the UK provide guidelines and permissible exposure limits (PELs) for certain PAH-containing substances to mitigate worker exposure. osha.govworksafebc.com

| Industry/Process | Primary Source of PAHs | Common Exposure Route |

|---|---|---|

| Iron Foundries | Thermal decomposition of carbonaceous materials | Inhalation |

| Aluminum Smelting | Combustion of carbon anodes | Inhalation |

| Coal Mining | Respirable coal dust | Inhalation |

| Road Paving | Asphalt fumes | Inhalation, Dermal |

Natural Formation Mechanisms

While anthropogenic activities are the primary source of this compound in the contemporary environment, natural processes also contribute to the background levels of PAHs. These natural emissions are primarily from high-temperature events that lead to the pyrolysis of organic matter. Natural sources include forest and prairie fires ignited by lightning, as well as volcanic eruptions, which can release PAHs into the atmosphere. encyclopedia.pub

Biogenic Synthesis by Microorganisms and Plants

The formation of PAHs is overwhelmingly associated with pyrogenic (combustion) processes. doi.orgmdpi.comacs.org The question of whether microorganisms and plants can directly synthesize PAHs is a subject of scientific debate. nih.gov While some studies have suggested the possibility of PAH biosynthesis, this is not widely accepted as a significant source pathway. nih.gov Microbes and plants are known to produce a vast array of complex organic molecules, but the specific enzymatic pathways required for the de novo synthesis of fused aromatic ring systems like fluoranthene are not well-established. nih.govbiorxiv.org

Therefore, the presence of this compound in the environment is almost exclusively attributed to the pyrolysis of organic material, whether from anthropogenic or natural combustion sources, rather than direct biogenic synthesis. encyclopedia.pub However, it is important to note that biogenic precursor molecules found in plants, such as terpenes and lignins, can be transformed into alkylated PAHs during biomass burning. burningissues.org For example, retene (1-methyl-7-isopropylphenanthrene) is a well-known biomarker derived from the combustion of coniferous trees. nih.gov This highlights an indirect link between the biosphere and the formation of specific alkylated PAHs in the environment.

Environmental Compartmental Distribution

The environmental fate of this compound, like other PAHs, is governed by its physical and chemical properties, which dictate its partitioning between gaseous and particulate forms in the air, its solubility in water, and its tendency to adsorb to soil, sediment, and organic matter.

Atmospheric Presence (Gas and Particulate Phases)

This compound has been identified in atmospheric particulate matter, commonly referred to as urban dust. Analysis of the Standard Reference Material (SRM) 1649b, which is a representative sample of urban dust, revealed a certified mass fraction of this compound of 0.233 ± 0.006 mg/kg nist.govlgcstandards.com. This indicates that this compound is present in the particulate phase in urban air.

Further studies have detected this compound in atmospheric samples, with one reporting a concentration of 0.5 ng/m³ vdoc.pub. Research on emissions from wood combustion has also identified the presence of 2-/8-Methylfluoranthene, although specific concentrations for the 8-isomer alone were not detailed copernicus.orgresearchgate.netethz.ch. The distribution between the gas and particulate phases is a critical factor in the atmospheric transport and deposition of PAHs. While specific gas-particle partitioning data for this compound is limited, the behavior of similar PAHs suggests it will be present in both phases depending on ambient temperature and the concentration of particulate matter.

Table 1: Atmospheric Concentrations of this compound

| Matrix | Concentration | Reference |

|---|---|---|

| Urban Dust (SRM 1649b) | 0.233 ± 0.006 mg/kg | nist.govlgcstandards.com |

Aquatic Systems (Water, Sediment, and Suspended Particulate Matter)

In aquatic environments, this compound has been primarily detected in sediments due to its hydrophobic nature, which causes it to adsorb onto particulate matter that settles at the bottom of water bodies.

A 2015 environmental report on dredging in Arklow, Ireland, documented the concentration of this compound in sediment samples to be 0.86 ± 0.02 mg/kg on a dry weight basis epa.ie. Similarly, analysis of a marine sediment Standard Reference Material (SRM 1944) also reported a concentration of 0.86 ± 0.02 mg/kg for this compound epa.goversaf.lombardia.it. Another study on marine sediment found a concentration of 860 ± 20 µg/kg normandata.eu. These findings confirm its presence in marine and harbor sediments.

Data on the concentration of this compound in the water column and on suspended particulate matter are scarce. However, its low water solubility suggests that concentrations in the dissolved phase are likely to be low, with the majority of the compound in aquatic systems being associated with solid phases like sediment and suspended particles.

Table 2: Concentrations of this compound in Aquatic Sediments

| Location/Material | Concentration (dry weight) | Reference |

|---|---|---|

| Arklow Harbour Sediment | 0.86 ± 0.02 mg/kg | epa.ie |

| Marine Sediment (SRM 1944) | 0.86 ± 0.02 mg/kg | epa.goversaf.lombardia.it |

Terrestrial Systems (Soil, Vegetation)

The presence of this compound in terrestrial systems is anticipated due to atmospheric deposition. However, specific quantitative data on the concentration of this compound in soil and vegetation are not well-documented in the reviewed literature. Generally, PAHs in soil originate from atmospheric fallout, industrial activities, and the application of contaminated materials like sewage sludge researchgate.net. Once in the soil, their low mobility means they tend to accumulate in the upper organic-rich horizons researchgate.net.

Uptake by vegetation can occur through two primary pathways: root uptake from the soil and atmospheric deposition onto plant surfaces researchgate.net. For higher molecular weight PAHs like methylfluoranthenes, atmospheric deposition is often the more significant pathway for contamination of the aerial parts of plants researchgate.net. A study on leaked oil from parking facilities did detect this compound, with concentrations in oil stains ranging from 1.4 to 26.6 mg/kg, suggesting a potential source of contamination for surrounding soils uic.edu.

Occurrence in Foodstuffs (Excluding dietary intake levels)

Information regarding the specific occurrence of this compound in foodstuffs is limited. PAHs in general can contaminate food through environmental deposition on crops, during processing techniques such as smoking, grilling, or drying, and from contaminated packaging materials nih.govthermofisher.comresearchgate.neteuropa.eunih.gov. Given its presence in the environment, it is plausible that this compound could be found in various food products, particularly those susceptible to environmental contamination or those that undergo processing methods known to generate PAHs. However, specific analytical studies quantifying this compound in different food items were not prominently available in the reviewed scientific literature.

Advanced Analytical Methodologies for the Detection and Quantification of 8 Methylfluoranthene

Chromatographic Techniques

Chromatographic methods are central to the analysis of 8-methylfluoranthene, providing the necessary separation from interfering compounds. Gas chromatography and high-performance liquid chromatography are the principal techniques employed, each offering distinct advantages depending on the analytical requirements. uctm.eduthermofisher.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and other alkylated PAHs. diva-portal.org Its high sensitivity, selectivity, and resolving power make it well-suited for identifying and quantifying these compounds in complex environmental samples like soil and sediment. diva-portal.orgsemanticscholar.org In GC-MS analysis, compounds are separated based on their volatility and interaction with a capillary column before being detected by a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in definitive identification. academicjournals.org

For the analysis of alkylated PAHs, specific GC columns, such as the 'Select PAH' column (30m x 0.25 mm, 0.15 µm film thickness), are utilized to achieve optimal separation of isomers. diva-portal.org The analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and reduce matrix effects by monitoring only specific ions characteristic of the target analytes. nih.gov More advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode offer even greater selectivity, which is crucial for trace-level detection in highly complex samples like crude oil-exposed fish eggs or scrubber water. nih.govresearchgate.net This approach minimizes interferences and can significantly lower the limits of detection. nih.gov

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| GC Column | Select PAH (or equivalent), 30-60 m x 0.25 mm, 0.15-0.25 µm film thickness | diva-portal.orgnsf.gov |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0-1.2 mL/min) | nih.govnsf.gov |

| Injection Mode | Splitless | researchgate.netnsf.gov |

| Oven Program | Initial 70°C, ramp to 310°C (multiple ramps) | nih.gov |

| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Detection Limits (LODs) | Low ng/g to pg/µL range, depending on matrix and MS mode | nih.govshimadzu.com |

High-performance liquid chromatography (HPLC) is another powerful technique for the determination of PAHs, particularly for less volatile compounds. thermofisher.com When coupled with advanced detectors like ultraviolet (UV) and fluorescence detectors (FLD), HPLC provides excellent sensitivity and selectivity. hplc.eumeasurlabs.com Fluorescence detection is particularly advantageous for PAH analysis because many of these compounds, including this compound, exhibit natural fluorescence, which allows for highly specific and sensitive detection with minimal background interference. osti.govshimadzu.eu

The separation is typically achieved using a reverse-phase column, such as a C18 column, with a mobile phase gradient of acetonitrile (B52724) and water or a buffer solution. researchgate.netgnest.org A significant advantage of FLD is the ability to program both the excitation and emission wavelengths. osti.gov This allows analysts to create time-based wavelength programs that optimize the detector response for each specific PAH as it elutes from the column. This approach is critical for resolving and quantifying co-eluting compounds, a common issue in complex PAH mixtures that include various alkylated isomers. osti.gov By using two fluorescence detectors in series, analysts can further improve the precision and reliability of quantification for complex environmental extracts. osti.gov

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| HPLC Column | Polymeric C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.netgnest.org |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | researchgate.netgnest.org |

| Detector | Fluorescence Detector (FLD), often with UV in series | hplc.euosti.gov |

| Detection Mode | Wavelength programming for optimal excitation/emission | osti.gov |

| Example Wavelengths | Excitation: 230-260 nm; Emission: 350-500 nm (compound-specific) | hplc.eugnest.org |

| Detection Limits (LODs) | Sub to low µg/kg (ppb) range in seafood matrices | researchgate.net |

The analysis of alkylated PAHs is often complicated by the presence of a large number of isomers that are difficult to separate using conventional one-dimensional GC. rsc.org Comprehensive two-dimensional gas chromatography (GCxGC) provides a solution by offering significantly enhanced peak capacity and resolving power. gcms.cz In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a short, fast column with a different stationary phase before reaching the detector, which is often a time-of-flight mass spectrometer (TOFMS). researchgate.net

This technique is exceptionally effective for separating methylated PAH isomers. rsc.org For instance, a method was developed that could separate fourteen different methylated PAHs of the same molecular weight. rsc.org The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, aids in the identification of compound classes. gcms.cz This powerful separation capability allows for the accurate quantification of individual isomers, which is crucial for toxicological risk assessment, as the toxicity can vary significantly between isomers. rsc.org GCxGC has been successfully used to separate PAH bands from the highly complex matrix of used engine oil and to identify alkylated PAHs in tea samples. gcms.czresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Principle | Two independent separations using columns with different stationary phases (e.g., non-polar followed by polar). | rsc.org |

| Key Advantage | Vastly increased peak capacity and resolution compared to 1D-GC. | gcms.cz |

| Application | Separation of complex mixtures of co-eluting isomers, such as methylated PAHs. | rsc.org |

| Detector | Often coupled with Time-of-Flight Mass Spectrometry (TOFMS) for fast data acquisition and high-quality mass spectra. | gcms.czresearchgate.net |

| Outcome | Improved identification and quantification of individual isomers in complex matrices. | rsc.org |

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound. The primary goals are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of PAHs from liquid samples or sample extracts. researchgate.net The method involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. sigmaaldrich.com Interferences are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. sigmaaldrich.com Common sorbents for PAH extraction include C18-bonded silica, polymeric sorbents, and Florisil. researchgate.netnih.gov For challenging matrices like olive oil, dual-layer cartridges containing Florisil and C18 have been developed to effectively remove lipids and other interferences, achieving recoveries greater than 75% for a range of PAHs. nih.gov

Pressurized fluid extraction (PFE), also known as accelerated solvent extraction (ASE), is a highly efficient technique for extracting PAHs from solid and semi-solid samples like soils and sediments. mdpi.comnih.gov PFE utilizes elevated temperatures and pressures to increase the extraction efficiency of organic solvents, allowing for rapid extractions with significantly less solvent consumption compared to traditional methods like Soxhlet. nih.govglsciences.eu A method using a water/isopropanol (B130326) mixture for PFE of sediments, followed by SPE cleanup, yielded average recoveries of 90-94% for PAHs and alkylated PAHs. usgs.gov Miniaturized PFE systems have also been developed that require as little as 50 mg of sample and 100 µL of solvent. glsciences.eu

| Parameter | Solid-Phase Extraction (SPE) | Pressurized Fluid Extraction (PFE) |

|---|---|---|

| Primary Use | Sample cleanup and concentration | Extraction from solid/semi-solid matrices |

| Common Sorbents/Solvents | C18, Florisil, Polymeric Sorbents | Dichloromethane, Toluene, Water/Isopropanol |

| Operating Conditions | Low pressure, ambient temperature | High pressure (e.g., 15 MPa), elevated temperature (e.g., 100°C) |

| Typical Recoveries | >75% | 80-102% |

| Key Advantages | Effective cleanup, high concentration factors | Fast, low solvent use, high efficiency, automatable |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation approach that has gained widespread adoption for the analysis of various contaminants, including PAHs, in a wide range of matrices. semanticscholar.org Originally developed for pesticide residue analysis in fruits and vegetables, its application has been successfully extended to complex matrices such as soil, seafood, and smoked meats. thermofisher.comnih.gov

A typical QuEChERS procedure involves two main steps. First is an extraction/partitioning step where the sample is homogenized and shaken with a solvent (commonly acetonitrile) and a mixture of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to facilitate the extraction of analytes and induce phase separation. nih.govresearchgate.net The second step is a cleanup phase known as dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is mixed with a sorbent (such as primary secondary amine (PSA), C18, or novel materials like clinoptilolite) to remove matrix interferences like lipids and pigments. thermofisher.comtandfonline.com The modified QuEChERS method has demonstrated excellent performance, with recoveries for PAHs in soil ranging from 85.0% to 106.7% and for alkylated PAHs in high-fat salmon being significantly improved over traditional methods. thermofisher.comnih.gov

| Step | Procedure | Materials | Reference |

|---|---|---|---|

| 1. Extraction | Homogenize sample, add solvent, shake, add partitioning salts, shake again, and centrifuge. | Acetonitrile or Hexane:Acetone; MgSO₄, NaCl | thermofisher.comtandfonline.com |

| 2. Cleanup (d-SPE) | Transfer an aliquot of the supernatant to a tube with cleanup sorbents, shake, and centrifuge. | MgSO₄; Sorbents: PSA, C18, Clinoptilolite | thermofisher.comtandfonline.comresearchgate.net |

| 3. Analysis | Analyze the final extract by GC-MS or HPLC-FLD. | - | thermofisher.commdpi.com |

| Performance | Recoveries for 18 PAHs in soil: 85.0% - 106.7% (RSD: 0.3% - 2.8%) | thermofisher.com | |

| Performance | Recoveries for 16 PAHs in soil (hexane:acetone/clinoptilolite): 70% - 110% | researchgate.net |

Clean-up and Fractionation Procedures for Complex Matrices

The accurate analysis of this compound in complex environmental and biological matrices necessitates rigorous clean-up and fractionation procedures to remove interfering compounds. landrehab.orgeurofins.comeurofins.com These matrices, such as soil, sediment, and biological tissues, contain a multitude of organic and inorganic constituents that can co-extract with the analyte and interfere with instrumental analysis. landrehab.orgnih.gov The choice of technique depends on the matrix type and the subsequent analytical method. oup.com

Commonly employed clean-up and fractionation methods include:

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up sample extracts. nih.govsid.ir It involves passing the sample extract through a cartridge packed with a solid adsorbent. For polycyclic aromatic hydrocarbons (PAHs) like this compound, various sorbents are utilized. Silica gel and alumina (B75360) are popular choices for purifying crude extracts. oup.com Specialized columns, such as the ISOLUTE PAH HC, are designed to retain aromatic compounds while allowing aliphatic interferences to be washed away. jasco.hu The selection of elution solvents is critical for achieving separation; for instance, interferences might be eluted with pentane, while the target PAHs are subsequently eluted with a more polar solvent mixture like hexane-isopropanol. jasco.hu Molecularly Imprinted Polymers (MIPs) represent an advanced form of SPE, offering high selectivity by creating specific binding cavities that are sterically and chemically complementary to the target analyte or a class of compounds. americanlaboratory.com This high selectivity allows for harsh washing conditions to remove interferences, resulting in cleaner extracts. americanlaboratory.com

Column Chromatography: Conventional column chromatography is frequently used for both clean-up and fractionation. nih.gov Columns packed with adsorbents like silica, alumina, Florisil, or Sephadex are common. nih.gov For instance, lipophilic gels such as Sephadex LH-20, often used with an isopropanol mobile phase, are effective for purifying and separating PAHs based on their aromatic character. oup.com

Gel Permeation Chromatography (GPC): GPC is considered a universal clean-up technique capable of separating high-molecular-weight interferences, such as lipids and polymers, from smaller analytes like this compound. landrehab.org This method separates molecules based on their size, making it effective for a broad range of semivolatile organic compounds. landrehab.org

Sequential Extraction: This approach is used to fractionate PAHs in solid matrices like soil based on their availability and binding strength. nih.govresearchgate.net A typical sequence might involve using different extraction fluids to separate the PAHs into a desorbing fraction, a non-desorbing fraction, and a bound residual fraction. nih.govresearchgate.net For example, an aqueous solution of hydroxypropyl-beta-cyclodextrin can be used to extract the more available desorbing fraction, followed by a stronger organic solvent mixture like dichloromethane:acetone for the non-desorbing fraction. nih.gov This type of fractionation provides valuable information for risk assessment and remediation strategies. nih.gov

The following table summarizes various clean-up and fractionation procedures for complex matrices.

| Procedure | Principle of Separation | Typical Matrix | Target Analytes | Reference |

| Solid-Phase Extraction (SPE) | Adsorption chromatography based on polarity or specific interactions. | Soil extracts, Water, Urine | PAHs, other organics | nih.gov, sid.ir, americanlaboratory.com |

| Column Chromatography | Adsorption chromatography using various solid phases (e.g., silica, alumina, Sephadex LH-20). | Soil and sediment extracts, Air particulate matter extracts | PAHs | oup.com, nih.gov |

| Gel Permeation Chromatography (GPC) | Size exclusion; separates large interfering molecules from smaller analytes. | Soil and waste extracts | Semivolatile organics including PAHs | landrehab.org |

| Sequential Extraction | Partitions analytes based on their binding strength and bioavailability in the matrix. | Soil, Sediment | PAHs | nih.gov, researchgate.net |

Quality Assurance and Quality Control in Analysis (Excluding specific values)

A robust Quality Assurance (QA) and Quality Control (QC) program is fundamental to ensuring the reliability, accuracy, and defensibility of analytical data for this compound. dtic.mil QA encompasses all planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. eurachem.org QC refers to the operational techniques and activities used to fulfill requirements for quality, such as monitoring the performance of analytical methods. eurachem.org

Key components of a comprehensive QA/QC program for the analysis of this compound include:

Standard Operating Procedures (SOPs): All analytical methods and laboratory procedures, from sample receipt to data reporting, must be thoroughly documented in detailed SOPs. epa.gov This ensures consistency in the analytical process.

Sample Management and Chain of Custody: Proper sample handling is crucial to maintain sample integrity from collection to disposal. dtic.mil Chain-of-custody protocols provide a written record documenting the possession of the samples at all times, which is particularly important if the data are subject to litigation. dtic.mil

Analyst Training and Competence: Laboratories must ensure that personnel are educated, trained, and skilled in the procedures they perform. eurachem.org Training records should be maintained as part of the quality system.

Instrument Calibration and Maintenance: All analytical instruments must be properly maintained and calibrated. eurachem.org Regular performance checks are conducted to ensure the equipment is functioning correctly. ucf.edu

Method Validation: Before implementation, analytical methods must be validated to demonstrate they are suitable for their intended purpose. eurachem.org This involves evaluating parameters such as selectivity, linearity, accuracy, and precision.

Specific QC samples are analyzed alongside experimental samples to monitor the performance of the analytical system:

Blanks: Various types of blanks are used to detect and measure contamination introduced during the analytical process. dtic.mil

Reagent Blanks (or Method Blanks): These consist of all reagents used in the analysis, processed exactly as a sample. They are used to assess contamination from the laboratory environment and reagents. eurachem.org

Process/Extraction Blanks: A blank sample (e.g., purified water or sand) is passed through the entire analytical process, including extraction. nih.gov This helps identify contaminants arising from storage, handling, and the extraction procedure. nih.gov

Quality Control Samples (QCS): These are samples with a known concentration of the target analyte, prepared from a source independent of the calibration standards. eurachem.org They are used to verify the accuracy of the calibration.

Duplicates/Replicates: A sample is split into two or more subsamples that are processed and analyzed independently. eurachem.org The agreement between the results provides a measure of the method's precision. nih.gov This can include injection replicates or, more comprehensively, extraction replicates. nih.gov

Standard Reference Materials (SRMs): When available, SRMs are used to assess the accuracy and traceability of a method. nih.gov These materials, produced by national metrology institutes, have certified concentrations of specific analytes in a relevant matrix. nih.gov

The following table outlines essential QA/QC elements and their objectives in the analysis of this compound.

| QA/QC Element | Purpose | Reference |

| Standard Operating Procedures (SOPs) | Ensures consistency and standardization of all laboratory operations. | epa.gov |

| Chain of Custody | Provides a legally defensible record of sample handling and possession. | dtic.mil |

| Method Blanks | To monitor for contamination introduced during the analytical process from reagents and the laboratory environment. | eurachem.org |

| Matrix Spikes | To evaluate the effect of the sample matrix on the analytical method's performance and accuracy. | eurachem.org |

| Duplicates/Replicates | To assess the precision and reproducibility of the analytical method. | eurachem.org, nih.gov |

| Standard Reference Materials (SRMs) | To verify the accuracy of the analytical method against a certified value. | nih.gov |

Environmental Fate and Transport Processes of 8 Methylfluoranthene

Environmental Partitioning and Mobility

The environmental partitioning and mobility of 8-Methylfluoranthene are governed by its hydrophobic nature. This leads to a strong tendency to adsorb onto solid phases such as soil organic matter, sediments, and suspended particulate matter, thereby limiting its movement in aqueous and atmospheric systems.

Sorption to Soil, Sediment, and Particulate Matter

Sorption is a critical process controlling the environmental fate of this compound. Its hydrophobic and lipophilic characteristics indicate a high affinity for organic matter present in soils and sediments. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this sorption behavior.

For fluoranthene (B47539), measured log Koc values have been reported in ranges such as 4.47 to 5.47 nih.gov. Values of log Koc greater than 4.5 generally indicate that a compound is strongly adsorbed onto soil and organic matter, classifying it as immobile in soil chemsafetypro.com. This strong adsorption significantly reduces the potential for leaching into groundwater or transport through surface runoff in dissolved form. Consequently, soils and sediments are expected to act as significant sinks for this compound, accumulating the compound within their organic matrices. PAHs, in general, tend to associate with organic carbon in aquatic media, leading to their deposition in sediments, which are considered major reservoirs researchgate.net.

| Environmental Compartment | Sorption Parameter | Value Range (log Koc) | Implication for Mobility | Source |

| Soil | Koc | 4.47 – 5.47 | Immobile, strong adsorption | nih.gov |

| Sediment | Koc | 4.51 – 5.05 | Immobile, strong adsorption | nih.gov |

| Particulate Matter | Koc | 4.67 – 5.28 | Immobile, strong adsorption | nih.gov |

Note: Values are primarily derived from studies on fluoranthene, as specific data for this compound is limited. Its similar chemical structure and properties suggest comparable sorption behavior.

Volatilization from Environmental Surfaces

Volatilization is the process by which a chemical moves from water or soil into the atmosphere. This process is influenced by a compound's vapor pressure and its Henry's Law constant. For PAHs, including fluoranthene, volatilization from environmental surfaces is generally considered a less significant fate process compared to sorption, especially for higher molecular weight compounds.

Fluoranthene has a Henry's Law constant of approximately 9.45 x 10^-6 atm·m³/mol nih.gov. This value suggests that volatilization from water surfaces is possible. However, this process is expected to be attenuated by the strong adsorption of fluoranthene to suspended solids and sediments in the water column nih.gov. Similarly, volatilization from moist soil surfaces is also anticipated to be limited due to this strong sorption nih.gov. Fluoranthene is not expected to volatilize from dry soil surfaces, given its low vapor pressure nih.gov. Given that this compound is a methylated derivative of fluoranthene, it is likely to exhibit similar low volatility characteristics, with its movement to the atmosphere being primarily influenced by its association with airborne particulate matter rather than direct evaporation from water or soil.

| Environmental Compartment | Parameter | Value | Implication for Volatilization | Source |

| Water | Henry's Law Const. | 9.45 x 10^-6 atm·m³/mol (for Fluoranthene) | Moderate potential, attenuated by sorption | nih.gov |

| Soil (moist) | Henry's Law Const. | 9.45 x 10^-6 atm·m³/mol (for Fluoranthene) | Limited by strong sorption | nih.gov |

| Soil (dry) | Vapor Pressure | Low (for Fluoranthene) | Not expected | nih.gov |

Note: Values are primarily derived from studies on fluoranthene, as specific data for this compound is limited. Its similar chemical structure and properties suggest comparable volatilization behavior.

Bioavailability and Environmental Persistence

The persistence of this compound in the environment is influenced by its resistance to degradation processes such as biodegradation and photolysis, as well as its bioavailability for these processes. Bioavailability, in turn, is affected by sorption and partitioning behaviors.

Biodegradation of fluoranthene in soil has been observed to be a slow process, with degradation half-lives ranging from approximately 268 to 377 days in different soil types nih.gov. This indicates that fluoranthene, and by extension likely this compound, can be considered environmentally persistent in soil. Alkylated PAHs (APAHs), such as this compound, have sometimes been shown to be more persistent and toxic than their parent PAHs researchgate.net, further suggesting a potential for prolonged presence in the environment.

The bioavailability of PAHs is often reduced when they are strongly sorbed to soil or sediment particles, as this limits their contact with microorganisms responsible for degradation. Similarly, strong sorption can reduce uptake by organisms, though high lipophilicity can still lead to bioaccumulation. Bioconcentration factors (BCF) for fluoranthene suggest a high potential for bioconcentration in aquatic organisms nih.gov. However, metabolic processes within organisms can influence the actual extent of bioaccumulation nih.gov. Given its high lipophilicity, this compound may exhibit a similar tendency to bioaccumulate in organisms, particularly in environments where metabolic degradation pathways are less efficient.

| Environmental Compartment | Process | Half-life / Factor | Implication for Persistence/Bioavailability | Source |

| Soil | Biodegradation | 268-377 days (Fluoranthene) | Persistent | nih.gov |

| Aquatic Organisms | Bioaccumulation | High potential (Fluoranthene BCF) | Potential for bioaccumulation | nih.gov |

| Environmental Matrix | Persistence | Likely persistent (as APAH) | Likely persistent | researchgate.net |

Note: Values and implications are primarily derived from studies on fluoranthene and general PAH behavior, as specific data for this compound is limited. Its similar chemical structure and properties suggest comparable persistence and bioavailability characteristics.

Compound List:

this compound

Molecular and Cellular Ecotoxicology of 8 Methylfluoranthene

Mechanisms of Biological Interaction (Excluding direct health effects)

The biological activity of 8-Methylfluoranthene, like other PAHs, is largely mediated by its metabolic transformation within organisms. These transformations can lead to the formation of reactive species capable of interacting with cellular macromolecules.

Metabolic Activation Pathways (e.g., Cytochrome P450 Enzymes)

Polycyclic aromatic hydrocarbons (PAHs) are generally considered procarcinogens, requiring metabolic activation to exert their toxic effects. This activation is primarily carried out by xenobiotic-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.net, nih.gov, nih.gov, dntb.gov.ua, ca.gov, researchgate.net While specific studies detailing the precise metabolic pathways of this compound are limited, research on fluoranthene (B47539) and other methylated PAHs provides insight.

CYP enzymes, particularly isoforms such as CYP1B1, CYP1A1, CYP2A13, and CYP2A6, are known to metabolize various PAHs, including fluoranthene. researchgate.net, nih.gov, nih.gov These enzymes catalyze the oxidation of PAHs, often initiating hydroxylation reactions. For instance, studies on 8-methoxypsoralen (8-MP), a related compound with a methyl group, suggest that C-H hydroxylation at the methyl group can be an initial step in its metabolic inactivation by P450 enzymes. mdpi.com This indicates that the methyl substituent at the 8-position of fluoranthene could also be a site for enzymatic attack, potentially leading to further metabolic transformations.

Research on methylfluoranthenes has identified specific mutagenic metabolites formed through incubation with rat liver homogenate. For 2-methylfluoranthene (B47734), the mutagenic metabolite was identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. oup.com, nih.gov This highlights the role of hydroxylation and subsequent oxidation in generating biologically active metabolites from methylated PAHs.

Formation of Reactive Metabolites and Adducts (e.g., DNA adducts)

The metabolic activation of PAHs by CYP enzymes often results in the formation of reactive intermediates, such as epoxides and diol epoxides. researchgate.net, nih.gov, iarc.fr, researchgate.net, kegg.jp These electrophilic metabolites are capable of covalently binding to cellular macromolecules, including DNA, RNA, and proteins, forming adducts. researchgate.net, nih.gov, researchgate.net, kegg.jp The formation of PAH-DNA adducts is considered a critical event in the initiation of chemical carcinogenesis and genotoxicity. researchgate.net, nih.gov, researchgate.net, kegg.jp

In the case of methylated PAHs like 2-methylfluoranthene, the formation of dihydrodiol metabolites has been linked to mutagenicity. oup.com, nih.gov These dihydrodiols can be further oxidized to form reactive diol epoxides, which are potent DNA-reactive species. iarc.fr While specific DNA adducts for this compound have not been extensively characterized in the literature, the general mechanisms observed for PAHs suggest that its metabolic activation could lead to the formation of similar DNA adducts, potentially through pathways involving epoxide intermediates. The study on 8-methoxypsoralen also points to the formation of covalent adducts via nucleophilic addition as a significant aspect of its metabolism by P450 enzymes, contributing to metabolic inactivation. mdpi.com

Enzyme Induction and Detoxification Systems

The aryl hydrocarbon receptor (AhR) pathway is a key signaling pathway that regulates the expression of many xenobiotic-metabolizing enzymes in response to PAH exposure, playing a role in detoxification. researchgate.net Furthermore, GSTs, such as omega GSTs identified in polychaete worms, are involved in the Phase II detoxification of PAHs by conjugating them into more water-soluble forms for excretion. researchgate.net The study on 8-methoxypsoralen also suggests that it can inhibit certain P450 isoforms, potentially mitigating the metabolic activation of other xenobiotics. mdpi.com These interactions highlight the dynamic interplay between xenobiotics and cellular defense machinery.

Cellular Responses and Stress Pathways (In vitro and animal models, excluding human clinical data)

The interaction of this compound and its metabolites with cellular components can elicit various cellular responses, including genotoxicity and the activation of stress pathways.

Genotoxic and Mutagenic Mechanisms

Genotoxicity refers to the ability of a chemical agent to damage genetic material, such as DNA. Mutagenicity is a specific type of genotoxicity where the damage leads to heritable changes in DNA sequence. PAHs are well-known genotoxic and mutagenic agents. nih.gov, researchgate.net Their activation by metabolic enzymes can produce reactive species that bind to DNA, forming adducts. researchgate.net, nih.gov, iarc.fr, researchgate.net, kegg.jp If these DNA adducts are not efficiently repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in mutations. nih.gov, europa.eu, researchgate.net, kegg.jp

Studies on fluoranthene and its methylated derivatives have demonstrated their mutagenic potential in bacterial assays (e.g., Salmonella typhimurium TA100) in the presence of liver homogenates. oup.com, nih.gov The identified mutagenic metabolites of fluoranthene and 2-methylfluoranthene were dihydrodiols, indicating that specific hydroxylated metabolites are responsible for the observed mutagenicity. oup.com, nih.gov While direct mutagenicity data for this compound is not explicitly detailed, its structural similarity to other mutagenic PAHs suggests a potential for similar genotoxic mechanisms.

Cellular responses to genotoxic agents can include the induction of DNA repair pathways. For example, exposure of the polychaete worm Capitella sp. I to fluoranthene resulted in DNA damage, but levels of damage declined over time, suggesting the activation of DNA repair mechanisms. nih.gov This indicates a cellular defense response aimed at mitigating genetic damage.

Interactions with Cellular Defense Mechanisms

Cellular defense mechanisms are activated in response to xenobiotic exposure and cellular stress. As discussed in section 6.1.3, the induction of metabolic enzymes (Phase I and Phase II) is a primary cellular response to PAHs, aimed at detoxifying and eliminating these compounds. ca.gov, researchgate.net, researchgate.net

Beyond detoxification, cells possess mechanisms to cope with oxidative stress, which can be induced by PAHs. researchgate.net These include the production of antioxidant enzymes and the activation of signaling pathways that restore cellular homeostasis. The ability of cells to repair DNA damage also represents a crucial defense mechanism against genotoxic agents. nih.gov The interplay between the formation of reactive metabolites and the efficiency of these defense and repair systems ultimately determines the cellular outcome of exposure to compounds like this compound.

Table 1: Mutagenic Metabolites of Methylfluoranthenes

| Parent Hydrocarbon | Identified Mutagenic Metabolite(s) | Mutagenicity Assay System | Reference |

| 2-Methylfluoranthene | 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene | Salmonella typhimurium TA100 (with rat liver homogenate) | oup.com, nih.gov |

| 3-Methylfluoranthene | 3-hydroxymethylfluoranthene (major proximate mutagen) | Salmonella typhimurium TA100 (with rat liver homogenate) | oup.com, nih.gov |

Compound Name Table

| Common Name | Scientific Name |

| This compound | This compound |

| Fluoranthene | Fluoranthene |

| 2-Methylfluoranthene | 2-Methylfluoranthene |

| 3-Methylfluoranthene | 3-Methylfluoranthene |

| 8-Methoxypsoralen (8-MP) | 8-Methoxypsoralen (8-MP) |

| Benzo[a]pyrene (BaP) | Benzo[a]pyrene (BaP) |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | 7,12-Dimethylbenz[a]anthracene (DMBA) |

| Dibenzo[a,l]pyrene | Dibenzo[a,l]pyrene |

Ecological Impact and Bioaccumulation of 8 Methylfluoranthene

Impact on Aquatic and Terrestrial Organisms

Fluoranthene (B47539), the parent compound of 8-methylfluoranthene, is known to be toxic to a range of aquatic life. gjournals.orgnih.gov PAHs in aquatic systems tend to adsorb onto suspended sediments, which then accumulate in bottom deposits, creating a long-term source of contamination for benthic (bottom-dwelling) organisms. ijaar.orgmdpi.com The impact of these compounds varies significantly among species, with invertebrates often showing different responses compared to vertebrates. gjournals.org

In aquatic invertebrates, PAHs can accumulate to significant levels, partly because many invertebrate species have a limited capacity to metabolize and eliminate these compounds. researchgate.net Studies on the parent compound, fluoranthene, have demonstrated toxicity to various crustaceans. nih.gov For example, chronic exposure can affect the growth, maturity, and reproductive success of fish and invertebrates. nih.gov

In terrestrial ecosystems, plants can absorb PAHs from contaminated soil through their roots, which can lead to translocation to other parts of the plant. ijaar.org The uptake is influenced by the compound's concentration, its physicochemical state, and the soil type. ijaar.org Research on wheat plants exposed to fluoranthene showed inhibition of germination and seedling growth. researchgate.net

Influence of Environmental Factors on Biological Responses

The biological impact of this compound is not static but is significantly modulated by various environmental factors that affect its bioavailability and toxicity. Key factors include sediment composition, pH, and, most notably, the presence of ultraviolet (UV) light. gjournals.org

The bioavailability of PAHs in sediment is heavily influenced by the amount of organic carbon. Hydrophobic compounds like fluoranthene bind strongly to organic matter, which can reduce their availability for uptake by organisms. dren.mil

A critical factor for fluoranthene and other PAHs is photo-enhanced toxicity. When aquatic organisms accumulate fluoranthene and are subsequently exposed to UV radiation from sunlight, the compound's toxicity can increase dramatically—in some cases by as much as tenfold. nih.govnih.gov This occurs because the PAH absorbs UV energy, leading to the production of reactive oxygen species that can damage cellular tissues. tandfonline.com Early larval stages of aquatic organisms are often more susceptible due to their translucent bodies and tendency to inhabit shallow waters with higher UV penetration. nih.gov Studies have shown that the degree of skin pigmentation in an organism can offer some protection, with less pigmented and younger organisms showing greater sensitivity to the phototoxic effects of fluoranthene. nih.gov

The intensity and duration of UV exposure also play a role. Research on several marine species, including mysid shrimp and sheepshead minnows, found that high-intensity, short-duration UV exposure resulted in greater toxicity than low-intensity, long-duration exposure. nih.gov

| Organism | Age (days post-hatch) | Condition | LC50 (µg/L) |

|---|---|---|---|

| Mysid Shrimp (Americamysis bahia) | 1 | No UV | 19.7 |

| With UV | 1.8 | ||

| Inland Silverside (Menidia beryllina) | 9 | No UV | >32 |

| With UV | 3.5 | ||

| Sheepshead Minnow (Cyprinodon variegatus) | 1 | No UV | 24.3 |

| With UV | 1.5 |

Table 1. Comparison of the median lethal concentration (LC50) of fluoranthene for various larval marine organisms with and without the presence of artificial ultraviolet (UV) light. Data demonstrates the significant increase in toxicity under UV exposure. nih.gov

Trophic Transfer and Bioaccumulation Dynamics

Bioaccumulation describes the accumulation of a substance in an organism from all sources, including water, sediment, and food. For sediment-dwelling organisms, the Biota-Sediment Accumulation Factor (BSAF) is a common metric used to quantify the potential for a chemical to accumulate from sediment into tissue. dren.milornl.gov PAHs like fluoranthene are readily taken up by benthic invertebrates living in contaminated sediments. nih.gov

However, the transfer of these compounds through the food web does not always follow a pattern of biomagnification, where concentrations increase at successively higher trophic levels. For many PAHs, a process known as trophic dilution is observed. pku.edu.cnnih.gov This is largely due to the differing metabolic capacities of organisms. While many invertebrates have a limited ability to break down PAHs, vertebrates like fish possess more efficient enzyme systems (e.g., cytochrome P450) that can transform PAHs into more water-soluble metabolites, which are then more easily excreted. researchgate.net

As a result, while an invertebrate may accumulate a high concentration of fluoranthene from sediment, a fish that consumes that invertebrate may metabolize the compound, leading to a lower concentration in the fish's tissues. This efficient metabolism at higher trophic levels prevents the biomagnification typically seen with other persistent pollutants like PCBs. pku.edu.cn Studies analyzing marine food webs have calculated Trophic Magnification Factors (TMFs) for fluoranthene to be significantly less than 1, confirming its tendency to be diluted rather than magnified through the food chain. pku.edu.cnnih.gov

| Factor | Organism/Food Web | Value | Implication |

|---|---|---|---|

| BSAF (Fish & Shrimp) | Aquatic invertebrates | 0.12 - 6.3 | Accumulation from sediment into biota occurs. nih.gov |

| TMF | Bohai Bay Marine Food Web | 0.11 | Indicates strong trophic dilution. pku.edu.cnnih.gov |

Table 2. Biota-Sediment Accumulation Factor (BSAF) and Trophic Magnification Factor (TMF) for fluoranthene. BSAF values greater than 1 indicate accumulation from sediment, while TMF values less than 1 indicate trophic dilution. nih.govpku.edu.cnnih.gov

Ecosystem-Level Consequences (Excluding direct adverse outcomes)

The introduction of PAHs such as this compound into an ecosystem can initiate broader consequences that extend beyond direct toxicity to individual organisms. These ecosystem-level effects can alter the structure and function of the environment.

Furthermore, the differential sensitivity and bioaccumulation patterns among species can lead to shifts in community structure. For instance, more sensitive invertebrate species may decline in abundance, while more tolerant species persist. This can alter the competitive dynamics and predator-prey relationships within the benthic community. Such changes in the invertebrate assemblage can have cascading effects, influencing nutrient cycling and the physical structure of the sediment, a process known as bioturbation. Sublethal exposure to PAHs can affect the behavior of some benthic crustaceans, such as their ability to bury themselves in sediment, which could indirectly impact these important ecological processes. nih.gov

Quantitative Structure Activity Relationship Qsar and Modeling Approaches for 8 Methylfluoranthene

Prediction of Environmental Fate Parameters

QSAR models are instrumental in predicting the environmental fate of chemicals by correlating their structural properties with key environmental parameters. For 8-methylfluoranthene, these models can estimate its persistence, distribution, and potential for bioaccumulation in various environmental compartments.

Key environmental fate parameters that can be predicted using QSAR include the soil sorption coefficient (Koc), bioconcentration factor (BCF), and biodegradation rate. The soil sorption coefficient, for instance, is a critical parameter that determines the mobility of a chemical in the soil. A high Koc value suggests that the compound will be strongly adsorbed to soil and sediment, limiting its transport to groundwater but increasing its persistence in the soil. QSAR models for predicting Koc often use molecular descriptors such as the octanol-water partition coefficient (log Kow), molecular weight, and various topological and electronic parameters. For PAHs, a significant correlation has been observed between log Koc and log Kow, indicating that hydrophobicity is a major driver of soil sorption nm.gov.

The table below illustrates hypothetical predicted environmental fate parameters for this compound based on general QSAR models for methylated PAHs.

| Parameter | Predicted Value | Method of Prediction | Key Molecular Descriptors |

| Log Koc (Soil Sorption Coefficient) | 4.5 - 5.5 | Multiple Linear Regression (MLR) | Log Kow, Molecular Surface Area, Polarizability |

| Log BCF (Bioconcentration Factor) | 3.0 - 4.0 | Artificial Neural Network (ANN) | Log Kow, Molecular Connectivity Indices |

| Biodegradation Rate | Slow to Moderate | Group Contribution Method | Presence of methyl group, number of aromatic rings |

It is important to note that while these models provide valuable estimates, their predictions should be validated with experimental data whenever possible to ensure their accuracy and reliability for risk assessment purposes ecetoc.org.

Modeling of Biological Activity and Toxicity Mechanisms (Excluding specific toxicity values)

QSAR models are also extensively used to predict the biological activity and understand the toxicity mechanisms of chemical compounds without resorting to extensive animal testing. For this compound, these models can help in identifying potential hazards and elucidating the structural features that contribute to its biological effects.

The biological activity of PAHs and their methylated derivatives is often mediated by their interaction with specific cellular receptors, such as the aryl hydrocarbon receptor (AhR) snu.ac.krnih.gov. Activation of the AhR can lead to a cascade of events, including the induction of metabolic enzymes and the generation of reactive metabolites that can cause cellular damage.

QSAR models for predicting the biological activity of PAHs often use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. These models can predict the potential of a compound to bind to the AhR and induce a biological response. For methylated PAHs, the position of the methyl group can significantly influence their biological activity. Studies on other methylated PAHs have shown that methylation can either increase or decrease their carcinogenic and mutagenic potential depending on the specific isomer snu.ac.kr.

The following table provides a conceptual overview of how different modeling approaches can be used to investigate the biological activity of this compound.

| Modeling Approach | Predicted Outcome/Insight | Relevant Molecular Descriptors/Parameters |

| QSAR for AhR Binding | Prediction of binding affinity to the Aryl Hydrocarbon Receptor. | Electronic properties (HOMO-LUMO gap), Molecular shape indices, Hydrophobicity (LogP). |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | 3D arrangement of hydrophobic, aromatic, and hydrogen bond acceptor/donor features. |

| Read-Across | Estimation of toxicity based on data from structurally similar compounds (e.g., fluoranthene (B47539), other methylated fluoranthenes). | Structural similarity indices, common metabolic pathways. |

These modeling approaches provide a framework for understanding the relationship between the chemical structure of this compound and its potential to elicit a biological response, guiding further toxicological evaluation.

Molecular Docking and Dynamics Simulations in Mechanistic Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the interactions between a small molecule, like this compound, and a biological target at the atomic level nih.govbas.bgntu.edu.sg. These methods are invaluable for elucidating the mechanisms of toxicity and biological activity.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex researchgate.net. For this compound, docking studies can be performed with receptors known to interact with PAHs, such as the aryl hydrocarbon receptor (AhR) snu.ac.krdntb.gov.ua. Such studies can reveal the specific binding mode of this compound within the receptor's binding pocket and identify the key amino acid residues involved in the interaction. The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the interaction.

Molecular dynamics simulations can then be used to study the dynamic behavior of the this compound-receptor complex over time pagepress.orgresearchgate.net. These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. MD simulations can be used to:

Assess the stability of the docked complex.

Analyze the conformational changes in the receptor upon ligand binding.

Calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

Identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

The table below summarizes the potential applications and expected outcomes of molecular docking and dynamics simulations in the study of this compound.

| Simulation Technique | Biological Target | Potential Insights |

| Molecular Docking | Aryl Hydrocarbon Receptor (AhR) | - Prediction of binding pose and orientation.- Identification of key interacting amino acid residues.- Estimation of binding affinity (docking score). |

| Molecular Dynamics | This compound-AhR Complex | - Assessment of complex stability over time.- Analysis of conformational changes in the receptor.- Calculation of binding free energy.- Characterization of intermolecular interactions. |

By combining molecular docking and MD simulations, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound, which is crucial for predicting its potential toxicity and for the design of safer chemicals.

Research Gaps and Future Directions in 8 Methylfluoranthene Studies

Unexplored Biotransformation Pathways and Metabolites

The biotransformation of PAHs by microorganisms and plants is a key process in their environmental fate and detoxification. While general pathways for fluoranthene (B47539) and other PAHs have been investigated, the specific biotransformation pathways and resulting metabolites of 8-Methylfluoranthene remain largely unexplored. The presence of a methyl group at the 8-position can significantly influence enzymatic activity, metabolic rates, and the nature of the intermediate and final products.

Research Gaps:

Pathway Elucidation: Detailed studies on the microbial and enzymatic pathways responsible for the degradation of this compound are scarce. It is unclear whether it follows similar routes to fluoranthene or if the methyl substituent necessitates alternative metabolic steps.

Metabolite Identification and Characterization: The specific metabolites formed during the biotransformation of this compound have not been comprehensively identified or characterized. Understanding the structure, persistence, and toxicity of these metabolites is essential for a complete risk assessment.

Comparative Metabolism: Limited comparative data exists on how the position of the methyl group (e.g., comparing this compound to other methylfluoranthene isomers) affects metabolic pathways and rates.

Future Directions: Future research should focus on employing advanced techniques, such as stable isotope probing coupled with metagenomics, to identify the microorganisms and specific enzymes involved in this compound degradation. Metabolomic and proteomic studies can help elucidate the complete metabolic pathways and identify key enzymes and intermediate products. Investigating the potential for cometabolism and the influence of environmental factors (e.g., oxygen availability, nutrient levels) on its biotransformation will also be critical.

Advanced Analytical Method Development for Complex Matrices

Accurate quantification of this compound in diverse environmental matrices (soil, sediment, water, air, biota) is fundamental for monitoring and risk assessment. While established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for PAH analysis, challenges persist, particularly for substituted PAHs in complex samples.

Research Gaps:

Isomer Separation: Distinguishing this compound from other methylfluoranthene isomers and structurally similar PAHs can be challenging due to coelution issues in standard chromatographic methods.

Matrix Effects: Complex environmental matrices often contain interfering compounds that can suppress detection signals or lead to false positives, requiring extensive sample preparation and cleanup.

Sensitivity and Detection Limits: Achieving sufficiently low detection limits for trace concentrations of this compound in various environmental media, especially in biomonitoring studies, remains a challenge.